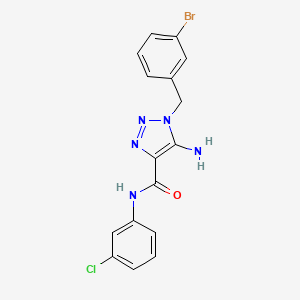5-amino-1-(3-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 899981-56-7
Cat. No.: VC7570408
Molecular Formula: C16H13BrClN5O
Molecular Weight: 406.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 899981-56-7 |
|---|---|
| Molecular Formula | C16H13BrClN5O |
| Molecular Weight | 406.67 |
| IUPAC Name | 5-amino-1-[(3-bromophenyl)methyl]-N-(3-chlorophenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H13BrClN5O/c17-11-4-1-3-10(7-11)9-23-15(19)14(21-22-23)16(24)20-13-6-2-5-12(18)8-13/h1-8H,9,19H2,(H,20,24) |
| Standard InChI Key | DIEFTTKUJHOSTQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N |
Introduction
Synthesis
The synthesis of triazole derivatives typically involves the reaction between azides and alkynes, often facilitated by copper(I) catalysts in a process known as the Huisgen cycloaddition or "click chemistry" . For 5-amino-1-(3-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, the synthesis would likely involve:
-
Starting Materials: An azide containing the 3-bromobenzyl group and an alkyne with the 3-chlorophenyl group attached to the carboxamide moiety.
-
Reaction Conditions: Copper(I) catalyst, such as CuI or CuSO4, in a solvent like water or a mixture of water and an organic solvent.
Biological Activity
Triazole derivatives are known for their ability to interact with biological targets, making them valuable in the design of pharmaceuticals. They can act by binding to enzymes or receptors, modulating their activity. Common targets include kinases and G-protein coupled receptors, which play crucial roles in various signaling pathways within cells.
Research Findings
While specific research findings on 5-amino-1-(3-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide are not available, related compounds have shown promising biological activities. For example, triazoles have been explored for their anticancer, anti-inflammatory, and antimicrobial properties.
Data Tables
Given the lack of specific data on 5-amino-1-(3-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, we can consider the properties of similar compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | C16H13BrClN5O | 406.67 | Medicinal chemistry, materials science |
| 5-bromo-N-(3-chlorophenyl)-1H-indazol-3-amine | C13H9BrClN3 | 322.59 | Biological research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume